4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile
Description
4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile is a nitrile-containing pyridinone derivative with a molecular formula of C₁₀H₁₃N₃O. Its structure features a 2-oxopyridin-1(2H)-yl core substituted with a methyl group at position 4 and an amino group at position 5, linked to a butanenitrile moiety. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings (Ref: 10-F716556) .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(5-amino-4-methyl-2-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-8-6-10(14)13(7-9(8)12)5-3-2-4-11/h6-7H,2-3,5,12H2,1H3 |
InChI Key |
HWOKPOKEHBGIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyridine derivative.
Functional Group Introduction: Introduce the amino group through nitration followed by reduction.
Nitrile Group Addition: Introduce the nitrile group via a nucleophilic substitution reaction.
Final Assembly: Combine the intermediates under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
*Estimated based on structural complexity.
Key Observations:
Core Heterocycle Variations: The target compound contains a pyridinone ring, while the patent compound () features a fused pyrrolo-triazolo-pyrazine system, which enhances π-π stacking interactions in receptor binding . The pharmacopeial compound () replaces the nitrile group with an amide and tetrahydropyrimidinone, increasing polarity and hydrogen-bonding capacity .
The discontinued status of the target compound may reflect inferior stability or bioavailability relative to newer analogs.
Notes
- The discontinuation of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile () underscores the importance of stability and scalability in commercial chemical production.
- Structural modifications, such as incorporating fused heterocycles () or polar substituents (), remain critical for advancing nitrile-based compounds in drug discovery.
Biological Activity
4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity, synthesis, and pharmacological evaluations based on diverse research findings.
The compound features a pyridine ring substituted with an amino group and a butanenitrile moiety, suggesting potential interactions with various biological targets. The structure can be represented as follows:
1. Anticholinesterase Activity
Research has shown that compounds with a similar structure exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. A study demonstrated that derivatives of pyridine and thiazole showed promising AChE inhibition with IC50 values as low as 2.7 µM . This suggests that 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile may also possess similar properties.
2. Anticonvulsant Properties
Compounds containing thiazole and pyridine rings have been evaluated for anticonvulsant activity. For instance, certain derivatives showed high efficacy in protecting against seizures in animal models, highlighting the potential of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile to modulate GABAergic systems or inhibit excitatory neurotransmission .
3. Anticancer Activity
Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-integrated pyridine derivatives have been tested against HepG-2 (human liver carcinoma) cells, showing promising anti-proliferative effects . The mechanism of action may involve the disruption of cell cycle progression or induction of apoptosis.
Synthesis and Characterization
The synthesis of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Molecular Docking Studies
In silico studies using molecular docking simulations have elucidated the binding affinity of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile to target enzymes like AChE. These studies provide insights into the interactions at the molecular level, allowing for the optimization of lead compounds for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
